molecular formula C29H33NO8 B11207676 (6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(3,4,5-trimethoxyphenyl)methanone

(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(3,4,5-trimethoxyphenyl)methanone

Cat. No.: B11207676
M. Wt: 523.6 g/mol
InChI Key: DVEZVTPHOCBBDY-UHFFFAOYSA-N
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Description

The compound “(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(3,4,5-trimethoxyphenyl)methanone” is a complex organic molecule that belongs to the class of isoquinoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. A common approach might include:

    Formation of the Isoquinoline Core: This can be achieved through Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine.

    Methoxylation: Introduction of methoxy groups can be done using methyl iodide in the presence of a base.

    Phenoxy Methylation: The phenoxy group can be introduced via nucleophilic substitution reactions.

    Final Coupling: The final step might involve coupling the isoquinoline derivative with the trimethoxyphenyl methanone using a suitable coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates.

    Purification: Employing techniques like crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products depend on the specific reactions and conditions but can include various derivatives with modified functional groups.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as a precursor for synthesizing other complex molecules.

    Catalysis: Studied for its potential as a catalyst in organic reactions.

Biology

    Enzyme Inhibition: Investigated for its ability to inhibit specific enzymes.

    Receptor Binding: Studied for its binding affinity to certain biological receptors.

Medicine

    Therapeutic Potential: Explored for potential use in treating diseases like cancer, neurological disorders, and infections.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Pharmaceuticals: Employed in the synthesis of active pharmaceutical ingredients.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways. It may interact with enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact mechanism would depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline Derivatives: Compounds like berberine, papaverine.

    Phenyl Methanones: Compounds like acetophenone derivatives.

Uniqueness

This compound’s uniqueness lies in its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C29H33NO8

Molecular Weight

523.6 g/mol

IUPAC Name

[6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-(3,4,5-trimethoxyphenyl)methanone

InChI

InChI=1S/C29H33NO8/c1-32-20-7-9-21(10-8-20)38-17-23-22-16-25(34-3)24(33-2)13-18(22)11-12-30(23)29(31)19-14-26(35-4)28(37-6)27(15-19)36-5/h7-10,13-16,23H,11-12,17H2,1-6H3

InChI Key

DVEZVTPHOCBBDY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC(=C(C(=C4)OC)OC)OC)OC)OC

Origin of Product

United States

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